rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid: is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique bicyclic framework, which includes a spiro junction connecting a bicyclo[222]octane ring system to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid typically involves multiple steps:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, forming the bicyclic structure.
Spirocyclic Formation:
Introduction of the 1,3-Dioxolane Ring: This step involves the formation of the 1,3-dioxolane ring, typically through an acetalization reaction between a diol and an aldehyde or ketone.
Functionalization to Carboxylic Acid:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder and cyclization reactions, as well as efficient purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The carboxylic acid group can undergo further oxidation to form derivatives such as esters or amides.
Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde under suitable conditions.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the spiro junction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Esters and Amides: Formed from oxidation reactions.
Alcohols and Aldehydes: Formed from reduction reactions.
Substituted Spiro Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a drug candidate. Its spirocyclic structure is known to impart stability and rigidity to molecules, which can enhance their binding affinity to biological targets.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.
Mechanism of Action
The mechanism by which rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the spirocyclic structure can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane Derivatives: Compounds such as bicyclo[2.2.2]octane-1-carboxylic acid share a similar core structure but lack the spiro junction and 1,3-dioxolane ring.
Spirocyclic Compounds: Other spirocyclic compounds, such as spiro[cyclohexane-1,2’-oxirane], have different ring systems attached to the spiro junction.
Uniqueness
rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is unique due to its combination of a bicyclo[2.2.2]octane core, a spiro junction, and a 1,3-dioxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2550997-63-0 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.